REACTION_CXSMILES
|
C[Si]([C:5]#[C:6][C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO>[C:6]([C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][NH:13][C:10]2=[N:11][CH:12]=1)#[CH:5] |f:1.2.3|
|
Name
|
|
Quantity
|
0.235 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C2C(=NC1)NC=C2
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.0152 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolve in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Solids were filtered out
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate and hexane
|
Type
|
CUSTOM
|
Details
|
the solvents removed under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C2C(=NC1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.155 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |